

# Rifasutenizol as a bacterial DNA-directed RNA polymerase inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Rifasutenizol**: A Dual-Targeted Bacterial DNA-Directed RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Rifasutenizol (TNP-2198) is a novel, first-in-class antibacterial agent engineered as a conjugate of a rifamycin and a nitroimidazole pharmacophore.[1] This dual-targeted molecule is designed for the treatment of microaerophilic and anaerobic bacterial infections, with a primary focus on Helicobacter pylori.[1] By simultaneously engaging two distinct targets, Rifasutenizol exhibits a synergistic mechanism of action, potent bactericidal activity against drug-susceptible and resistant strains, and a low propensity for resistance development.[2] Clinical trials have demonstrated its high efficacy in eradicating H. pylori infection, positioning it as a promising new therapy to combat the growing challenge of antimicrobial resistance.[3][4] This document provides a comprehensive technical overview of Rifasutenizol's mechanism of action, quantitative activity, clinical trial data, and associated experimental methodologies.

## Core Mechanism of Action: Dual-Target Inhibition

**Rifasutenizol** functions by inhibiting bacterial DNA-directed RNA polymerase (RNAP), an essential enzyme for bacterial gene transcription.[5][6] Its unique structure as a rifamycin-nitroimidazole conjugate allows it to engage the transcription machinery at two critical points simultaneously.[1]

#### Foundational & Exploratory





- Rifamycin Moiety: The rifamycin portion of the molecule binds to the well-characterized rifamycin binding site within the β-subunit of the bacterial RNAP.[1][7] This site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site.[7] Binding at this position does not prevent the initiation of transcription but physically blocks the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby halting protein synthesis.[7]
- Nitroimidazole Moiety: The nitroimidazole portion of Rifasutenizol extends from the core
  rifamycin binding pocket and interacts directly with the DNA template strand within the RNAP
  active-center cleft.[1] Crystallographic studies have confirmed that it forms a hydrogen bond
  with a base of the DNA template strand.[1] This secondary interaction anchors the inhibitor
  firmly in place, contributing to its potent activity and synergistic effect.[1][2]

This dual-binding mechanism is crucial for its efficacy against strains that have developed resistance to traditional rifamycins or nitroimidazoles.[1]





Click to download full resolution via product page

Caption: Dual-target mechanism of Rifasutenizol on bacterial RNAP.

# Quantitative Data Summary In Vitro Antibacterial Activity

**Rifasutenizol** demonstrates potent bactericidal activity against a range of microaerophilic and anaerobic bacteria, including clinical isolates resistant to standard-of-care antibiotics. All H. pylori clinical isolates from a Phase 3 trial were found to be susceptible to **Rifasutenizol**.[8]



Table 1: Minimum Inhibitory Concentrations (MICs) of Rifasutenizol

| Organism                 | Strain Type             | MIC Range (μg/mL)                                 |  |
|--------------------------|-------------------------|---------------------------------------------------|--|
| Helicobacter pylori      | Susceptible & Resistant | Data cited in Ma Z, et al. J Med Chem. 2022[1]    |  |
| Clostridioides difficile | Susceptible & Resistant | Data cited in Ma Z, et al. J Med<br>Chem. 2022[1] |  |
| Gardnerella vaginalis    | Susceptible & Resistant | Data cited in Ma Z, et al. J Med<br>Chem. 2022[1] |  |

| Staphylococcus aureus | Facultative Anaerobe | Data cited in Ma Z, et al. J Med Chem. 2022[1] |

Note: Specific MIC values are detailed in the referenced publication. The studies confirm activity against strains resistant to both rifamycins and nitroimidazoles.[1]

#### Clinical Efficacy in H. pylori Eradication (Phase 3)

The EVEREST-HP Phase 3 trial was a multicenter, randomized, double-blind study that demonstrated the superiority of a 14-day **Rifasutenizol**-based triple therapy (RTT) over the standard bismuth-containing quadruple therapy (BQT).[3][9]

Table 2: Phase 3 Clinical Trial Efficacy Results (EVEREST-HP)

| Population                                | Rifasutenizol<br>Triple Therapy<br>(RTT)<br>Eradication<br>Rate | Bismuth Quadruple Therapy (BQT) Eradication Rate | Absolute<br>Difference<br>(95% CI) | p-value<br>(Superiority) |
|-------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------|------------------------------------|--------------------------|
| Modified<br>Intention-to-<br>Treat (mITT) | 92.0%<br>(323/351)[9]                                           | 87.9%<br>(304/346)[9]                            | 4.2% (-0.3 to<br>8.8)[9]           | p=0.0338[3]              |
| Per Protocol<br>(PP)                      | 93.7%[3]                                                        | 90.3%[3]                                         | 3.4%[3]                            | p=0.0563[3]              |



| Antibiotic-Resistant Strains | 90.9%[4] | 87.2%[4] | 3.7%[4] | Non-inferiority p<0.0001[4] |

#### Clinical Efficacy in H. pylori Eradication (Phase 2)

Phase 2 trials were conducted to determine the optimal dose and regimen for **Rifasutenizol**. [10]

Table 3: Phase 2 Clinical Trial Efficacy Results

| Trial                                | Regimen                                           | Dose<br>(Rifasutenizol) | Duration | H. pylori<br>Eradication<br>Rate (95% CI) |
|--------------------------------------|---------------------------------------------------|-------------------------|----------|-------------------------------------------|
| Phase 2a<br>(Dose-Finding)           | Dual Therapy<br>(+<br>Rabeprazole)                | 200 mg BID              | 14 Days  | 0% (0-31)[10]                             |
|                                      | Dual Therapy (+<br>Rabeprazole)                   | 400 mg BID              | 14 Days  | 30% (7-65)[10]                            |
|                                      | Dual Therapy (+<br>Rabeprazole)                   | 600 mg BID              | 14 Days  | 40% (12-74)[10]                           |
| Phase 2b<br>(Regimen<br>Exploration) | Triple Therapy (+<br>Rabeprazole,<br>Amoxicillin) | 400 mg BID              | 14 Days  | 95% (74-100)[10]                          |

| | Triple Therapy (+ Rabeprazole, Amoxicillin) | 600 mg TID | 7 Days | 100% (69-100)[10] |

#### **Pharmacokinetic Parameters**

**Rifasutenizol** exhibits a favorable and predictable pharmacokinetic profile.[10]

Table 4: Summary of Pharmacokinetic Properties



| Parameter            | Value / Observation                                                                                                         |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Dose Proportionality | Linear pharmacokinetic profile over the 50-800 mg dose range.[10]                                                           |
| Drug Interactions    | No apparent pharmacokinetic interactions with co-administered rabeprazole and amoxicillin.[10]                              |
| Food Effect          | Food intake slightly increases AUC (GMR of 1.33-1.40 for AUC <sub>0-t</sub> and AUC <sub>0-<math>\infty</math></sub> ).[10] |

| Accumulation (Multiple Doses) | Mild accumulation observed. Rac(AUC) was 1.37 (dual therapy) and 1.49 (triple therapy) for the 400 mg dose.[10] |

# Experimental Protocols & Methodologies Phase 3 Clinical Trial Protocol (EVEREST-HP, NCT05857163)

This protocol was designed to rigorously evaluate the efficacy and safety of **Rifasutenizol** triple therapy.[9][11]

- Study Design: A multi-center, randomized, double-blind, triple-dummy, active-controlled, non-inferiority trial conducted at 40 hospitals in China.[3][9]
- Participants: 700 treatment-naive adult patients (18-65 years) with confirmed H. pylori infection.[3][11] Confirmation required a positive <sup>13</sup>C-Urea Breath Test (UBT) and positive histology from gastroscopic biopsy.[4]
- Randomization: Patients were randomized 1:1 into two treatment arms using a central interactive web response system.[3][9]
- Treatment Arms (14 days):
  - RTT Group: Rifasutenizol (400 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all
    administered twice daily. This group also received placebos for bismuth and clarithromycin
    to maintain blinding.[3][12]

#### Foundational & Exploratory





- BQT Group (Control): Bismuth potassium citrate (240 mg), Clarithromycin (500 mg),
   Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily. This group received a placebo for Rifasutenizol.[3][4]
- Primary Endpoint: The rate of H. pylori eradication, assessed by a negative <sup>13</sup>C-UBT result 4
  to 6 weeks after the completion of therapy.[4]
- Statistical Analysis: The primary analysis was conducted on the modified intention-to-treat (mITT) population. A non-inferiority margin of -10% was used, followed by a superiority test if non-inferiority was met.[3][9]





Click to download full resolution via product page

**Caption:** Workflow of the Phase 3 EVEREST-HP clinical trial.



### **RNAP-Inhibitor Co-Crystal Structure Determination**

The structural basis for **Rifasutenizol**'s mechanism was elucidated through X-ray crystallography.[1]

- Complex Formation: A transcription initiation complex was formed using Mycobacterium tuberculosis RNAP holoenzyme and a nucleic-acid scaffold.
- Crystallization: The RNAP-DNA complex was incubated with Rifasutenizol (TNP-2198) prior to crystallization.
- Data Collection: X-ray diffraction data were collected from the resulting co-crystals.
- Structure Solution: The structure was solved via molecular replacement, using the existing structure of M. tuberculosis σL RPo (PDB ID: 6DVC) as the search model.
- Refinement: Iterative cycles of model building and refinement were performed using Coot and Phenix Refine software.
- Deposition: The final atomic model and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 7RWI.[1]

#### **Pharmacokinetic Analysis**

Pharmacokinetic parameters were determined in Phase 1 clinical trials.[10][12]

- Sample Collection: Plasma samples were collected at predefined time points following single
  or multiple doses of Rifasutenizol (e.g., pre-dose and 1, 2, 3, 4, 5, 6, 7, 8, 10, and 12 hours
  post-administration on Day 1).[12]
- Bioanalysis: Plasma concentrations of Rifasutenizol were quantified using a specific and validated analytical assay (details not specified but likely LC-MS/MS).[12]
- Parameter Calculation: Key pharmacokinetic parameters (including Cmax, Tmax, AUC, and Rac) were calculated from the plasma concentration-time profiles using standard noncompartmental analysis methods.[12]





Click to download full resolution via product page

Caption: Logical progression of Rifasutenizol's clinical development.



#### Conclusion

**Rifasutenizol** is a rationally designed antibacterial agent with a novel, dual-target mechanism of action against bacterial RNA polymerase. Its unique structure allows it to overcome existing resistance pathways, and it has demonstrated potent in vitro activity against clinically important anaerobic and microaerophilic pathogens. Extensive clinical trials, particularly the successful Phase 3 EVEREST-HP study, have confirmed its high efficacy and favorable safety profile for the treatment of H. pylori infection, establishing it as a superior alternative to current standard-of-care regimens. As the first new molecular entity specifically developed for H. pylori in decades, **Rifasutenizol** represents a significant advancement in the fight against antimicrobial resistance and a valuable new tool for managing infectious diseases.[2][4][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. tennortherapeutics.com [tennortherapeutics.com]
- 3. TenNor's Rifasutenizol Demonstrates Superior Efficacy Against H. pylori in Phase III Trial [trial.medpath.com]
- 4. TenNor Announces Positive Topline Results from Rifasutenizol Phase III Trial for H. pylori Infection BioSpace [biospace.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Structure-Based Ligand Design of Novel Bacterial RNA Polymerase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules PMC [pmc.ncbi.nlm.nih.gov]
- 8. TenNor Reports Positive Rifasutenizol Phase III Trial Results for H. pylori [synapse.patsnap.com]
- 9. Rifasutenizol-based triple therapy versus bismuth plus clarithromycin-based triple therapy for first-line treatment of Helicobacter pylori infection in China (EVEREST-HP): a phase 3,







multicentre, randomised, triple-dummy, double-blind, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics, and efficacy of rifasutenizol, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Rifasutenizol (TNP 2198), Rabeprazole and Amoxicillin in Participants With H. Pylori Infection | Clinical Research Trial Listing [centerwatch.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Rifasutenizol as a bacterial DNA-directed RNA polymerase inhibitor.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410993#rifasutenizol-as-a-bacterial-dna-directed-rna-polymerase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com